molecular formula C26H49NaO8S B14371045 Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate CAS No. 94386-37-5

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate

Cat. No.: B14371045
CAS No.: 94386-37-5
M. Wt: 544.7 g/mol
InChI Key: GXNWSEIJFSCISK-RRABGKBLSA-M
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Description

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate: is a complex organic compound with a long-chain structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification or dispersion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate typically involves the following steps:

    Esterification: The initial step involves the esterification of octadec-9-enol with ethylene oxide to form octadec-9-enyloxyethanol.

    Ethoxylation: The octadec-9-enyloxyethanol undergoes further ethoxylation with ethylene oxide to produce a triethoxylated intermediate.

    Sulfonation: The triethoxylated intermediate is then reacted with sodium bisulfite to introduce the sulfonate group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate can undergo oxidation reactions, particularly at the unsaturated octadec-9-enyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.

    Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Nucleophiles: Sodium hydroxide or other strong bases for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Substitution: Replacement of the sulfonate group with other functional groups.

    Hydrolysis: Breakdown into smaller ethoxy-containing fragments.

Scientific Research Applications

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism by which Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate exerts its effects is through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and environmental conditions.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another surfactant with a shorter alkyl chain.

    Sodium lauryl ether sulfate (SLES): Similar in structure but with fewer ethoxy groups.

    Sodium stearate: A surfactant with a saturated alkyl chain.

Uniqueness

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate is unique due to its long unsaturated alkyl chain and multiple ethoxy groups, which provide enhanced emulsification and dispersion properties compared to its counterparts. This makes it particularly useful in applications requiring high-performance surfactants.

Properties

CAS No.

94386-37-5

Molecular Formula

C26H49NaO8S

Molecular Weight

544.7 g/mol

IUPAC Name

sodium;2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate

InChI

InChI=1S/C26H50O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19-20-32-21-22-33-23-24-34-26(27)25-35(28,29)30;/h9-10H,2-8,11-25H2,1H3,(H,28,29,30);/q;+1/p-1/b10-9+;

InChI Key

GXNWSEIJFSCISK-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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